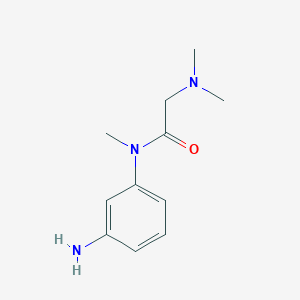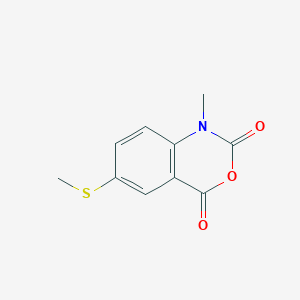![molecular formula C14H16N2NaO6P B15161803 sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex organic compound with a unique structure This compound features a benzimidazole moiety, a furodioxaphosphinin ring, and a sodium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves multiple steps The initial step typically includes the preparation of the benzimidazole derivative, followed by the formation of the furodioxaphosphinin ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous quality control measures to monitor the reaction conditions and the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, leading to the formation of reduced derivatives.
Substitution: The benzimidazole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
Sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol has several scientific research applications:
Chemistry: It can be used as a reagent or catalyst in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol exerts its effects involves its interaction with molecular targets. The benzimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The furodioxaphosphinin ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Furodioxaphosphinin Compounds: Other compounds containing the furodioxaphosphinin ring.
Uniqueness
What sets sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol apart is its combination of both the benzimidazole and furodioxaphosphinin moieties, along with the presence of a sodium ion. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H16N2NaO6P |
|---|---|
Molekulargewicht |
362.25 g/mol |
IUPAC-Name |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C14H17N2O6P.Na/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-12(17)13-11(21-14)5-20-23(18,19)22-13;/h3-4,6,11-14,17H,5H2,1-2H3,(H,18,19);/q;+1/p-1/t11-,12-,13-,14-;/m1./s1 |
InChI-Schlüssel |
XDTQWIDVAVILDO-UXRYCCRHSA-M |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)

![2,2'-(2-Methylpropane-1,1-diyl)bis[4-methyl-6-(propan-2-yl)phenol]](/img/structure/B15161746.png)

![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiolane)]](/img/structure/B15161770.png)


![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
